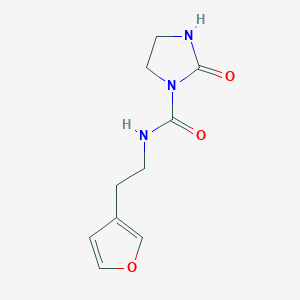

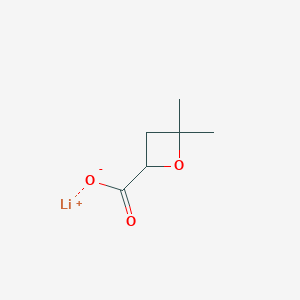

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C10H13N3O3 and its molecular weight is 223.232. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Compounds with furan and imidazolidine rings have been synthesized through various methods, showing versatility in chemical reactions. For instance, the synthesis of furan derivatives through the coupling of amine with carbonyl chloride, followed by treatment with phosphorus pentasulfide and oxidation, demonstrates the reactivity of these compounds (Aleksandrov et al., 2017). Another example includes the creation of antitumor drugs by starting from aminoimidazole-4-carboxamide, showcasing the potential pharmaceutical applications of imidazolidine derivatives (Wang et al., 1994).

Corrosion Inhibition

Imidazoline derivatives have been studied for their corrosion inhibition properties, indicating that compounds with the imidazolidine ring can be good candidates for protecting metals in acidic media. The effectiveness of these compounds as corrosion inhibitors was evaluated using electrochemical techniques, suggesting their potential in industrial applications (Cruz et al., 2004).

Molecular Characterization and Biological Activity

The synthesis and molecular characterization of thiazole-based amides, including studies on their antimicrobial activity, highlight the biological relevance of compounds containing furan and carboxamide groups. Structural characterization through various spectroscopic methods paired with theoretical density functional theory (DFT) modeling has provided insights into the properties of these compounds, indicating their potential for pharmacological and medical applications (Cakmak et al., 2022).

Antimicrobial and Anticancer Activities

Research on derivatives of furan-carboxamide has explored their antimicrobial and anticancer activities, demonstrating the therapeutic potential of these compounds. Synthesis of new derivatives and evaluation of their activities against various microorganisms and cancer cell lines have shown promising results, suggesting avenues for the development of new treatments (Sokmen et al., 2014; Zaki et al., 2018).

Biochemische Analyse

Biochemical Properties

N-(2-(furan-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The furan ring in its structure is known for its potential to form hydrogen bonds, which can enhance its interaction with biological targets. This compound has been shown to interact with enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), as well as receptors like the gamma-aminobutyric acid (GABA) receptor and the kappa opioid receptor . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which facilitate the binding of the compound to its targets.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the GABA receptor can modulate neurotransmission, leading to potential anxiolytic and sedative effects . Additionally, its interaction with COX enzymes can result in anti-inflammatory effects by inhibiting the production of pro-inflammatory prostaglandins . These cellular effects highlight the compound’s potential therapeutic applications in treating conditions such as anxiety and inflammation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. The compound can inhibit the activity of enzymes like MAO and COX by binding to their active sites, thereby preventing the conversion of substrates into products . This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, contributing to its potential antidepressant effects. Additionally, the compound’s interaction with receptors like the GABA receptor can enhance inhibitory neurotransmission, further supporting its anxiolytic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its therapeutic effects without significant loss of potency, making it a promising candidate for further development .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic and anti-inflammatory effects without significant adverse effects . At higher doses, some toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage range to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid . This metabolic process enhances the compound’s solubility and facilitates its excretion from the body. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of certain metabolites, further impacting its biological activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by organic anion transporters and organic cation transporters, which facilitate its uptake and distribution within different tissues . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules to exert its effects . Additionally, the compound’s localization can impact its activity and function, as its interactions with nuclear receptors and transcription factors can modulate gene expression and cellular responses .

Eigenschaften

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-oxoimidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c14-9(13-5-4-12-10(13)15)11-3-1-8-2-6-16-7-8/h2,6-7H,1,3-5H2,(H,11,14)(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPAKWLCMGYPRPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NCCC2=COC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-methylpyrimidine](/img/structure/B2574299.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2574300.png)

![2-[(4-chlorophenyl)sulfanyl]-N-[4-(morpholin-4-yl)phenyl]acetamide](/img/structure/B2574307.png)

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-fluorobenzene-1-sulfonamide](/img/structure/B2574308.png)

![4-[2-(4-Fluorophenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2574310.png)

thioxophosphorane](/img/structure/B2574320.png)

![7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-5-(3-methoxypropyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2574321.png)